

Benchmarking Fba-IN-1: A Comparative Guide to its Potency and Spectrum

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Compound of Interest

Compound Name: *Fba-IN-1*

Cat. No.: *B10856947*

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For Researchers, Scientists, and Drug Development Professionals

Fba-IN-1 has emerged as a promising first-in-class covalent allosteric inhibitor of Fructose-1,6-bisphosphate Aldolase (FBA), a key enzyme in the glycolysis and gluconeogenesis pathways of *Candida albicans*. This guide provides a comprehensive analysis of **Fba-IN-1**'s potency and spectrum, comparing its performance with existing antifungal agents and other FBA inhibitors. The information is supported by experimental data and detailed methodologies to aid in research and drug development efforts.

Potency and Spectrum Analysis

Fba-IN-1 demonstrates significant inhibitory activity, particularly against azole-resistant strains of *Candida albicans*. Its unique covalent and allosteric mechanism of action offers a potential advantage in overcoming existing resistance mechanisms.

Table 1: Comparative Antifungal Potency (MIC80, µg/mL) against *Candida albicans*

Compound	Wild-Type C. albicans	Azole-Resistant C. albicans (Strain 103)	Other Azole-Resistant Strains
Fba-IN-1 (Compound 2a11)	Not specified	1[1]	MIC80 < 2 for strains 7781 and 904
Fluconazole	0.25 - 8[2]	≥ 64[2]	MICs can range from 16 to >256
Itraconazole	0.03 - 1	MICs can be elevated, often ≥1	Variable, with resistance observed

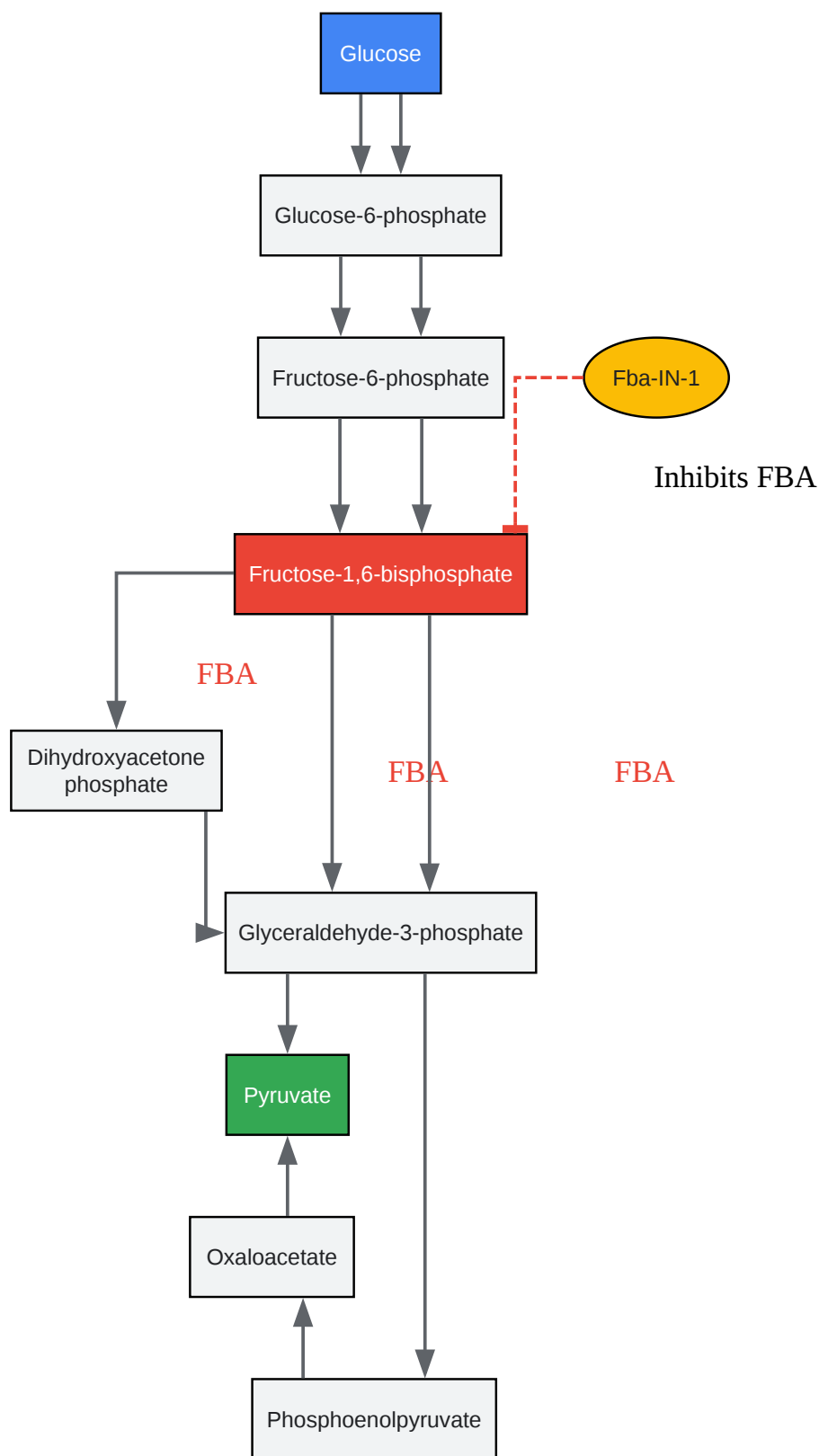
Note: MIC80 (Minimum Inhibitory Concentration for 80% of isolates) values are compiled from various sources. Direct head-to-head comparative studies for all listed compounds under identical conditions are limited.

Table 2: Spectrum of Activity for Fructose-1,6-bisphosphate Aldolase (FBA) Inhibitors

Inhibitor	Target Class	Organism(s)	Inhibition Type	Notable Characteristics
Fba-IN-1	Class II FBA	Candida albicans	Covalent Allosteric	Potent against azole-resistant strains.
Phosphoglycolohydroxamate (PGH)	Class II FBA	Broad (bacteria, fungi)	Competitive (DHAP analogue)	Promiscuous, inhibits some mammalian enzymes.
8-hydroxyquinoline carboxylic acid (HCA)	Class IIa FBA	Mycobacterium tuberculosis, MRSA	Noncompetitive	Shows anti-TB properties; does not inhibit human Class I FBAs.
Mannitol bisphosphate (MBP)	Class I & II FBA	Trypanosoma brucei, mammals	Competitive	Shows some selectivity for microbial FBA over mammalian FBA.

Signaling Pathway and Mechanism of Action

Fba-IN-1 targets Fructose-1,6-bisphosphate Aldolase (FBA), a critical enzyme in the central carbon metabolism of *Candida albicans*. By inhibiting FBA, **Fba-IN-1** disrupts both glycolysis (the breakdown of glucose for energy) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors). This dual inhibition is crucial for the survival of the fungal pathogen.



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Caption: Glycolysis and Gluconeogenesis pathway in *C. albicans* showing FBA's central role and its inhibition by **Fba-IN-1**.

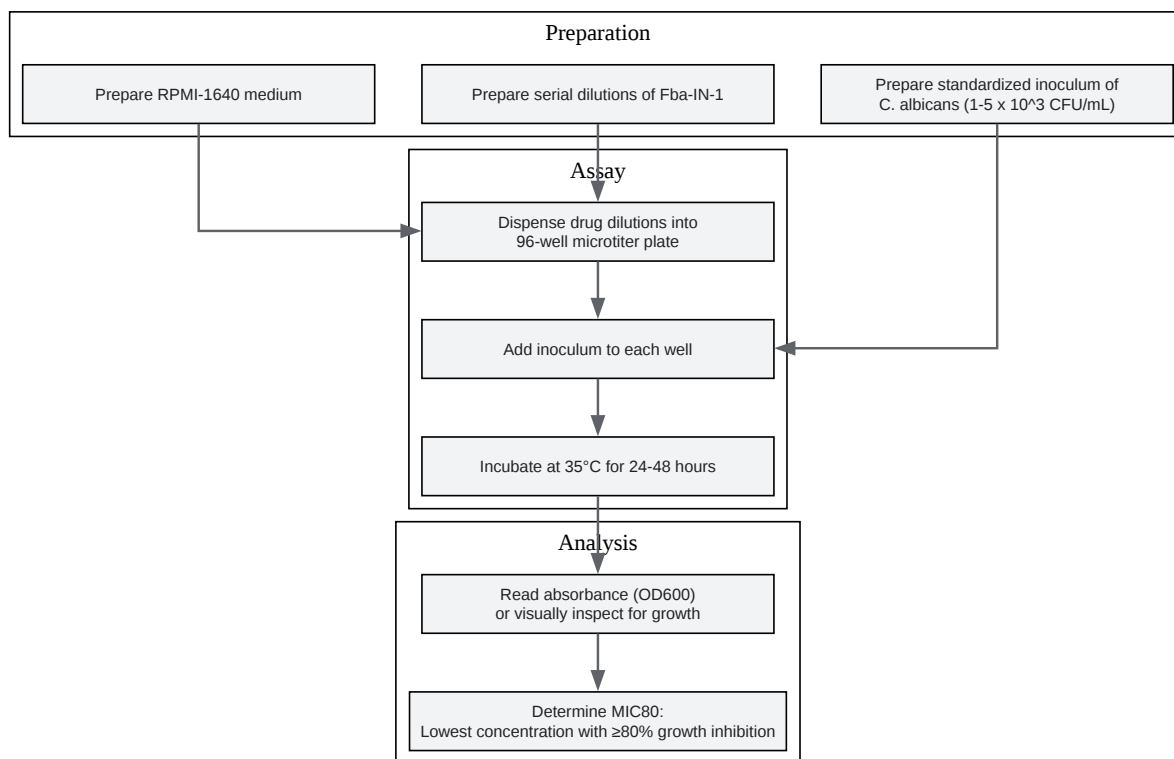
The covalent allosteric inhibition mechanism of **Fba-IN-1** is a key differentiator. Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that inactivates it. The covalent nature of this binding results in a long-lasting, potentially irreversible inhibition, which can contribute to its potent antifungal effect.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The potency of **Fba-IN-1** and other antifungal agents is quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The MIC80 value, specifically, is the concentration that inhibits 80% of the tested isolates. A standardized broth microdilution method is commonly employed.

Experimental Workflow for MIC Determination:



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of **Fba-IN-1** against *Candida albicans*.

Detailed Steps:

- Preparation of Antifungal Agent: A stock solution of **Fba-IN-1** is prepared and serially diluted in RPMI-1640 medium to achieve a range of concentrations.

- **Inoculum Preparation:** *Candida albicans* strains are cultured overnight, and the cell density is adjusted to a standardized concentration (e.g., $1-5 \times 10^3$ CFU/mL) in RPMI-1640 medium.
- **Microplate Inoculation:** The prepared drug dilutions are added to the wells of a 96-well microtiter plate, followed by the addition of the standardized fungal inoculum. Control wells containing no drug are included.
- **Incubation:** The plates are incubated at 35°C for 24 to 48 hours.
- **MIC Determination:** After incubation, the plates are read either visually or using a spectrophotometer to measure optical density at 600 nm (OD600). The MIC80 is determined as the lowest drug concentration that causes at least an 80% reduction in growth compared to the drug-free control.

Conclusion

Fba-IN-1 represents a significant advancement in the search for novel antifungal agents. Its potent activity against azole-resistant *Candida albicans*, coupled with a unique covalent allosteric mechanism of action, positions it as a strong candidate for further development. The data and protocols presented in this guide offer a foundation for researchers to objectively evaluate and compare **Fba-IN-1** against other therapeutic alternatives, ultimately contributing to the development of more effective treatments for fungal infections.

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